![molecular formula C19H19FN4O4 B2597320 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonsäure CAS No. 2379995-76-1](/img/structure/B2597320.png)

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

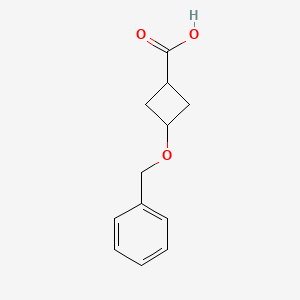

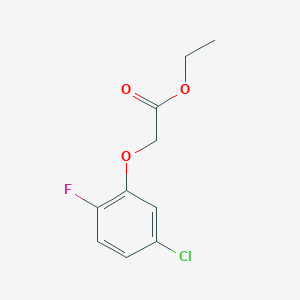

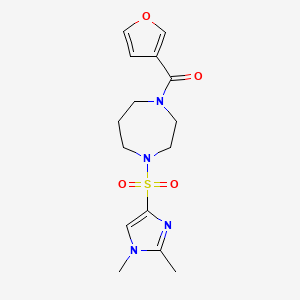

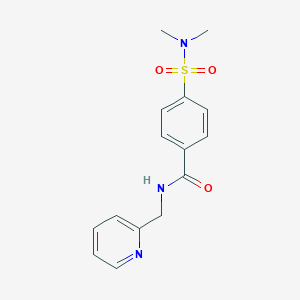

The compound “7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid” is a derivative of ciprofloxacin, a widely used antibiotic from the fluoroquinolone family . Ciprofloxacin shows a broad spectrum of activity covering wild-type Gram-positive and Gram-negative organisms . The compound is a modification at the C-7 of the piperazine ring of ciprofloxacin .

Synthesis Analysis

The synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position has been described . The process involves the evaporation of solvent under vacuum, followed by purification by silica gel chromatography .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, UV spectroscopy can provide information about the maximum absorption wavelength, while NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using thermal analysis, while the molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Fluorchinolone, einschließlich unserer Verbindung, waren essentielle synthetische antimikrobielle Wirkstoffe, die in klinischen Umgebungen zur Behandlung von Infektionskrankheiten weit verbreitet sind . In diesem Zusammenhang zeigen Derivate unserer Verbindung mit 4-(Carbopiperazin-1-yl)piperazinyl-Resten an der C7-Position eine vielversprechende Wachstumshemmung gegenüber Ciprofloxacin-resistenten Pseudomonas aeruginosa (CRPA) mit minimalen Hemmkonzentrationen (MHK) von bis zu 16 μg/mL. Bemerkenswerterweise ist diese Wirksamkeit 16-mal größer als die von Ciprofloxacin selbst. Darüber hinaus behalten die meisten Derivate ihre Wirksamkeit gegen Methicillin-resistente Staphylococcus aureus (MRSA).

Anti-Biofilm-Aktivität

Angesichts der anhaltenden Herausforderung von Biofilm-assoziierten Infektionen ist das Anti-Biofilm-Potenzial unserer Verbindung einer Erforschung wert. Forscher haben ihre Wirksamkeit gegen die Biofilmbildung bewertet, was Auswirkungen auf die Bekämpfung chronischer Infektionen haben könnte .

Antituberkulose-Potenzial

Angesichts der globalen Belastung durch Tuberkulose sind neuartige Antituberkulosemittel von entscheidender Bedeutung. Die strukturellen Merkmale unserer Verbindung machen sie zu einem interessanten Kandidaten für die Bewertung gegenüber Mycobacterium tuberculosis. Die Untersuchung ihrer Antituberkuloseaktivität könnte wertvolle Erkenntnisse liefern .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid are bacterial cells, specifically Gram-negative strains . The compound interacts with these cells to exert its antibacterial effects .

Mode of Action

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid interacts with its bacterial targets by penetrating the bacterial cell wall and disrupting essential bacterial processes . This interaction results in the inhibition of bacterial growth and eventually leads to bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial cell wall synthesis and function . By disrupting these pathways, 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid prevents the bacteria from maintaining their structural integrity and carrying out vital functions, leading to their death .

Pharmacokinetics

It is known that the compound accumulates in bacterial cells . This accumulation suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The result of the action of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is the death of bacterial cells . By disrupting essential bacterial processes, the compound inhibits bacterial growth and eventually leads to bacterial cell death .

Action Environment

The action of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of efflux pumps in bacterial cells can decrease the compound’s efficacy by pumping the compound out of the cells

Biochemische Analyse

Biochemical Properties

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit DNA gyrase and DNA topoisomerase IV, which are crucial enzymes for bacterial DNA replication . By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation. Additionally, it interacts with efflux transporters such as NorA in Staphylococcus aureus and Lde in Listeria monocytogenes, which can affect its accumulation and efficacy within bacterial cells .

Cellular Effects

The effects of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid on various cell types and cellular processes have been extensively studied. In macrophages, the compound accumulates significantly, which enhances its intracellular activity against bacteria such as Staphylococcus aureus and Listeria monocytogenes . This accumulation is partly due to its interaction with efflux transporters like Mrp4, which can influence its cellular distribution and efficacy . The compound also affects cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid exerts its effects primarily through the inhibition of DNA gyrase and DNA topoisomerase IV . These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, which is necessary for replication and transcription. By binding to these enzymes, the compound prevents the proper functioning of the bacterial DNA replication machinery, leading to cell death . Additionally, the compound’s interaction with efflux transporters can modulate its intracellular concentration and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other biomolecules . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although its efficacy may decrease due to the development of resistance or changes in cellular function .

Dosage Effects in Animal Models

The effects of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential toxicity.

Metabolic Pathways

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is involved in several metabolic pathways, primarily related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which can affect its pharmacokinetics and bioavailability . Additionally, the compound’s interaction with efflux transporters can influence its distribution and excretion .

Transport and Distribution

The transport and distribution of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with efflux transporters such as Mrp4, which can affect its intracellular concentration and localization . This interaction can influence the compound’s accumulation in specific tissues and its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is an important factor in its activity and function. The compound is primarily localized in the soluble fraction of cells, which allows it to interact with its target enzymes and exert its antibacterial effects . Additionally, the compound’s localization can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Eigenschaften

IUPAC Name |

7-[4-(2-cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4/c1-2-22-11-13(19(27)28)18(26)12-9-14(20)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-21/h9-11H,2-3,5-8H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRQBUGNMUOWRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CC#N)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)

![Ethyl 4-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2597243.png)

![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)

![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide](/img/structure/B2597249.png)

![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)

![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)

![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)